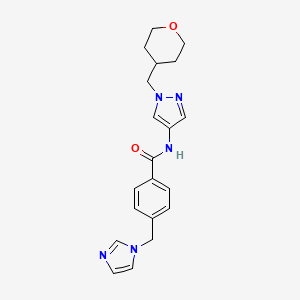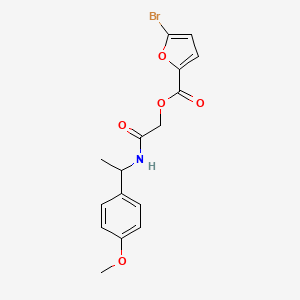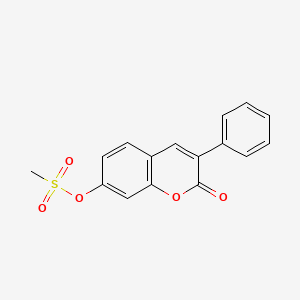
4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as CA-4 or combretastatin A-4 and is a member of the combretastatin family of compounds. CA-4 is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the development of anticancer drugs.
科学的研究の応用
Electropolymerization
Carbazole-based compounds, including the one , are attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazole and its derivatives, which include the compound , have been presented for a variety of applications, including biosensors . Their versatility in functionalization and good chemical and environmental stability make them ideal for this application .
Corrosion Inhibition
The compound has been used in corrosion inhibition . Its good chemical and environmental stability make it a good candidate for this application .
Photovoltaics
The compound has been used in photovoltaics . Its excellent charge transport ability and photoconductivity make it suitable for this application .
Electroluminescent Devices
The compound has potential industrial applications in electroluminescent applications . Its good environmental stability and photoconductivity are beneficial for this application .
Field-Effect Transistors
The compound has been used in field-effect transistors . Its good hole-transport ability makes it suitable for this application .
Organic Light-Emitting Diodes (OLEDs)
The compound is studied for its potential use in OLEDs due to its structure. The molecule possesses a carbazole unit, known as a hole-transporting moiety, and an acrylate group, which can readily undergo polymerization.
Photocatalyst
This highly stable, versatile organic photocatalyst has an excellent redox window allowing for a broad range of applications . It can also be used in the manufacturing of OLEDs .
作用機序
Target of Action
Carbazole-based compounds, which this compound is a part of, are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability .
Mode of Action
Carbazole-based compounds are known to exhibit important photochemical and thermal stability and good hole-transport ability . These properties suggest that this compound may interact with its targets by facilitating charge transport.
Biochemical Pathways
Carbazole-based compounds are known to be suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . This suggests that the compound may affect multiple biochemical pathways related to these applications.
Result of Action
Given the known properties of carbazole-based compounds, it can be inferred that this compound may have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Action Environment
Carbazole-based compounds are known for their good environmental stability , suggesting that this compound may also exhibit stability under various environmental conditions.
特性
IUPAC Name |
4-amino-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c17-21-15(18-19-16(21)22)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10,17H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNNCFMXKAAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NNC(=S)N4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)


![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)

![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)




![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2514908.png)